Cas no 304443-33-2 (2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)

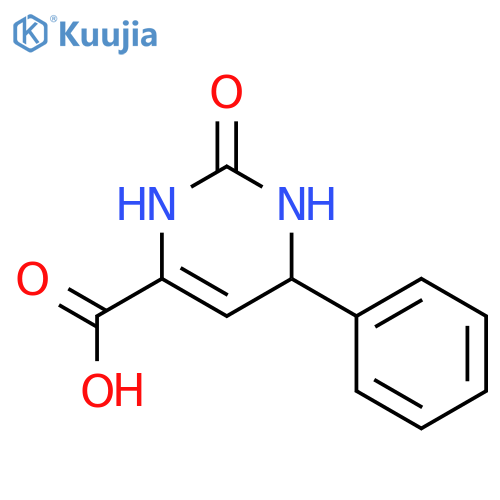

304443-33-2 structure

商品名:2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

CAS番号:304443-33-2

MF:C11H10N2O3

メガワット:218.20870256424

MDL:MFCD06328810

CID:1073349

PubChem ID:3542508

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

- 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid

- 2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-6-carboxylic acid

- UPCMLD00WMAL1-294:002

- MFCD06328810

- UPCMLD00WMAL1-294

- AKOS000273685

- 304443-33-2

- AKOS016040541

- Compound EN300-317386

- 2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylicacid

- F3284-7761

- TS-09367

- Z56865946

- SB58023

- EN300-317386

- HMS1701O19

- DB-347290

- CS-0246103

- 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid, AldrichCPR

-

- MDL: MFCD06328810

- インチ: InChI=1S/C11H10N2O3/c14-10(15)9-6-8(12-11(16)13-9)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)(H2,12,13,16)

- InChIKey: JAGRUSXXRNCWLX-UHFFFAOYSA-N

- ほほえんだ: O=C(O)C=1NC(NC(C1)C2=CC=CC=C2)=O

計算された属性

- せいみつぶんしりょう: 218.06914219g/mol

- どういたいしつりょう: 218.06914219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 78.4Ų

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 25

- セキュリティの説明: 45

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317386-10.0g |

2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

304443-33-2 | 95% | 10g |

$777.0 | 2023-04-26 | |

| Enamine | EN300-317386-0.5g |

2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

304443-33-2 | 95% | 0.5g |

$141.0 | 2023-09-05 | |

| Enamine | EN300-317386-5.0g |

2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

304443-33-2 | 95% | 5g |

$524.0 | 2023-04-26 | |

| Enamine | EN300-317386-10g |

2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

304443-33-2 | 95% | 10g |

$777.0 | 2023-09-05 | |

| 1PlusChem | 1P00BE2A-10mg |

2-OXO-6-PHENYL-1,2,3,6-TETRAHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID |

304443-33-2 | 10mg |

$667.00 | 2024-05-06 | ||

| A2B Chem LLC | AF30642-250mg |

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

304443-33-2 | 95% | 250mg |

$129.00 | 2024-04-20 | |

| 1PlusChem | 1P00BE2A-50mg |

2-Oxo-6-phenyl-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid |

304443-33-2 | 95% | 50mg |

$82.00 | 2025-03-12 | |

| 1PlusChem | 1P00BE2A-10g |

2-OXO-6-PHENYL-1,2,3,6-TETRAHYDRO-PYRIMIDINE-4-CARBOXYLIC ACID |

304443-33-2 | 95% | 10g |

$1023.00 | 2023-12-17 | |

| A2B Chem LLC | AF30642-50mg |

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

304443-33-2 | 95% | 50mg |

$80.00 | 2024-04-20 | |

| A2B Chem LLC | AF30642-100mg |

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid |

304443-33-2 | 95% | 100mg |

$102.00 | 2024-04-20 |

2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

304443-33-2 (2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量